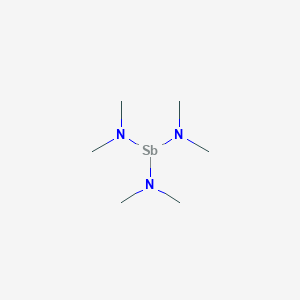
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde
Vue d'ensemble
Description
“3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is an organic compound with the molecular formula C13H8F2O . It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings .
Molecular Structure Analysis
The molecular structure of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” consists of two phenyl rings connected by a single bond, with two fluorine atoms attached to the 3 and 4 positions of one of the phenyl rings, and a carboxaldehyde group (-CHO) attached to the 4 position of the other phenyl ring .Physical And Chemical Properties Analysis
The molecular weight of “3,4’-Difluoro-1,1’-biphenyl-4-carboxaldehyde” is 218.2 g/mol. Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the sources I found .Applications De Recherche Scientifique
Synthesis of Difluorinated Pyridinecarboxaldehyde
The synthesis of novel 3,5-difluoropyridine-4-carboxaldehyde using N-fluoro-benzenesulfonimide (NSFi) showcases the chemical reactivity and potential applications of difluorinated compounds. The process involves difluorination through the reaction of dihalo-dioxolane pyridine with n-butyllithium followed by N-fluorobenzenesulfonimide at low temperatures. This synthesis underlines the importance of maintaining low temperatures during transmetallation for selective difluoro-substitution (Ko et al., 2006).
O- and N-Functionalization of Difluoro Benzodioxoles
The transformation of 2,2-difluoro-1,3-benzodioxole into a range of derivatives was achieved via a lithiated intermediate. This extensive conversion process highlights the diverse chemical reactivity and potential applications of difluoro compounds in creating a wide array of new derivatives, offering insights into the chemical versatility of such compounds (Schlosser et al., 2003).
Molecular Structure and Vibrational Properties
Investigating the molecular structure and vibrational properties of biphenyl carboxaldehydes provides insights into the fundamental characteristics of these compounds. Techniques like Fourier Transform infrared and Raman spectra, NMR, and density functional theory (DFT) calculations are pivotal in determining torsional potentials, hindered rotation, and molecular structure, which are crucial for understanding the potential applications of these compounds in various scientific fields (Srishailam et al., 2019).
Propriétés
IUPAC Name |
2-fluoro-4-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHFIMYBSUWVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Difluoro-1,1'-biphenyl-4-carboxaldehyde | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)

![Benzoic acid, 2-[[(4-fluorophenyl)thio]methyl]-](/img/structure/B3152129.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B3152147.png)

